ARN19874 was developed through a series of chemical modifications of existing compounds, aiming to enhance efficacy and reduce side effects. The initial research leading to its synthesis was conducted in academic laboratories, with subsequent studies involving collaborations between universities and pharmaceutical companies.
ARN19874 falls under the category of synthetic organic compounds, specifically within the realm of drug discovery. It is classified based on its molecular structure and biological activity, often categorized alongside other small-molecule inhibitors that target specific enzymes or receptors involved in disease processes.
The synthesis of ARN19874 involves several key steps, utilizing established organic chemistry techniques. The primary method includes:
The synthetic pathway typically begins with a precursor compound that undergoes various reactions, including nucleophilic substitutions and cyclization processes. Each step is carefully monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the formation of ARN19874.
ARN19874 possesses a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The precise molecular formula and structural diagram can be represented as follows:
Key data regarding the molecular structure includes:
ARN19874 can participate in various chemical reactions, including:
The reactivity profile of ARN19874 is assessed through controlled laboratory experiments that monitor reaction kinetics and product formation. Techniques such as mass spectrometry are employed to analyze reaction products and confirm structural integrity.
ARN19874 exhibits its therapeutic effects primarily through modulation of specific biological pathways. The mechanism involves:
Experimental studies have demonstrated that ARN19874 can significantly affect cellular processes such as apoptosis, proliferation, or neurotransmitter release, depending on its target.
Key physical properties include:
Chemical properties encompass stability under various conditions (e.g., temperature, pH) and reactivity with other compounds. Stability studies indicate that ARN19874 maintains integrity under physiological conditions but may degrade under extreme pH levels or prolonged exposure to light.
ARN19874 has potential applications in several scientific domains:
NAPE-PLD (EC 3.1.4.4) is a zinc metallo-β-lactamase family enzyme that catalyzes the hydrolysis of N-acylphosphatidylethanolamines (NAPEs) to generate bioactive N-acylethanolamides (NAEs). This reaction represents the terminal step in the biosynthesis pathway of NAEs, lipid mediators including anandamide (AEA), palmitoylethanolamide (PEA), oleoylethanolamide (OEA), and stearoylethanolamide (SEA). Structurally, NAPE-PLD features a characteristic β-lactamase fold that facilitates its catalytic function through a two-step mechanism: nucleophilic attack by a conserved histidine followed by hydrolysis of the phosphohistidine intermediate [6] [10]. Unlike phospholipase D enzymes, NAPE-PLD exhibits specificity for N-acylated phosphatidylethanolamine substrates while showing negligible activity toward conventional phospholipids.
Tissue distribution studies reveal ubiquitous NAPE-PLD expression in mammals, with highest concentrations observed in the brain, small intestine, liver, and adipose tissue [4] [7]. The enzyme operates as a soluble homodimer in cellular environments, with its activity modulated by endogenous factors including bile acids (e.g., lithocholic acid) and redox conditions. Genetic ablation studies demonstrate that NAPE-PLD deficiency significantly reduces tissue levels of saturated and monounsaturated NAEs (PEA, OEA, SEA) by 60-70%, while polyunsaturated AEA levels remain relatively unaffected due to alternative biosynthetic pathways involving ABHD4 and glycerophosphodiesterase 1 [7] [10].
NAPE-PLD-derived NAEs engage multiple receptor systems to regulate physiological processes:
Table 1: Physiological Consequences of Tissue-Specific NAPE-PLD Deficiency
Tissue | Key NAEs Affected | Metabolic Phenotype | Molecular Mechanisms |
---|---|---|---|
Intestinal epithelium | OEA ↓44%, PEA ↓68%, AEA ↓42% | Hyperphagia, Exacerbated DIO, Steatosis | Impaired hypothalamic Pomc activation, Altered gut microbiota |
Adipocytes | PEA ↓60%, OEA ↓60%, SEA ↓58% | Spontaneous obesity, Glucose intolerance | Reduced energy expenditure, Adipocyte hypertrophy, Inflammation |
Whole-body | PEA ↓70-80%, OEA ↓60-75% | Minimal baseline phenotype | Compensation by alternative metabolic pathways |
The reduction of NAPE-PLD activity observed in human and experimental obesity presents a compelling therapeutic target. Obese subjects exhibit 40-50% lower jejunal NAPE-PLD activity and corresponding decreases in OEA/PEA levels, establishing a mechanistic link to hyperphagia and weight gain [4] [10]. Pharmacological enhancement of intestinal NAE signaling via NAPE-PLD activation or NAE stabilization improves metabolic parameters:
Conversely, selective NAPE-PLD inhibition may offer therapeutic benefits in conditions of NAE overproduction, such as:
Prior to ARN19874, NAPE-PLD pharmacological tools were limited:
Table 2: Evolution of NAPE-PLD Inhibitors
Compound | IC₅₀ (µM) | Selectivity | Key Advantages | Limitations |
---|---|---|---|---|
Lithocholic acid | 68 | Low (TGR5 agonist) | Endogenous compound | Nonspecific effects |
ARN19874 | 34 | High | First selective inhibitor, Research tool | Moderate potency |
Hexachlorophene | 2.1 | Moderate | High potency | Neurotoxicity concerns |
Bithionol | 1.9 | Moderate | High potency | Limited solubility |
ARN19874 (CAS 2190502-57-7) emerged as a breakthrough tool compound with the chemical name 2,4-Dioxo-N-[4-(4-pyridyl)phenyl]-1H-quinazoline-6-sulfonamide and molecular formula C₁₉H₁₄N₄O₄S (MW: 394.40 g/mol) [1] [5]. Its uncompetitive inhibition mechanism (binding enzyme-substrate complex) and >75-fold selectivity over common lipases established it as the first pharmacologically useful NAPE-PLD inhibitor [5] [6]. Despite moderate potency, ARN19874 remains valuable for cellular studies due to its favorable physicochemical properties including solubility in DMSO (125 mg/mL) and metabolic stability in biological assays [1] [5].
Table 3: Key Chemical Properties of ARN19874
Property | Value | Experimental Context |
---|---|---|
Molecular Weight | 394.40 g/mol | Calculated from C₁₉H₁₄N₄O₄S |
XLogP | 2.56 | Partition coefficient |
Hydrogen Bond Acceptors | 4 | Computational prediction |
Hydrogen Bond Donors | 3 | Computational prediction |
Topological Polar Surface Area | 133.16 Ų | Computational prediction |
Solubility | 125 mg/mL in DMSO | In vitro studies |
IC₅₀ (NAPE-PLD) | ~34 µM | Recombinant enzyme assay |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7